Methotrexate-d3 Hexaglutamate
Description
Properties
Molecular Formula |
C₄₅H₅₄D₃N₁₃O₂₀ |
|---|---|
Molecular Weight |
1103.03 |
Synonyms |
N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-glutamic Acid-d3; N-[N-[N-[N-[N-[N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl]-L-γ-glutamyl]- |
Origin of Product |
United States |
Biochemical Dynamics and Intracellular Fate of Methotrexate Hexaglutamates
Enzymatic Formation of Methotrexate (B535133) Polyglutamates
The conversion of methotrexate to its polyglutamated forms is a critical step that enhances its intracellular retention and inhibitory activity against target enzymes. semanticscholar.org This process is primarily catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).
Folylpolyglutamate Synthetase (FPGS) Activity and Specificity in Hexaglutamate Synthesis
Folylpolyglutamate synthetase (FPGS) is the key enzyme responsible for the sequential addition of glutamate (B1630785) residues to methotrexate, forming a series of methotrexate polyglutamates (MTX-PGs), including hexaglutamate (MTX-PG6). plos.org This process, known as polyglutamylation, is an ATP-dependent reaction. proteopedia.org FPGS facilitates the formation of a gamma-peptide bond between the glutamate moieties. mdpi.com
The activity of FPGS is a major determinant of the intracellular concentration of MTX-PGs. nih.gov Higher FPGS activity leads to the formation of longer-chain polyglutamates, such as hexaglutamates, which are more potent inhibitors of downstream enzymes in the folate pathway compared to the parent drug. mdpi.comresearchgate.net Studies in various cell lines have demonstrated a direct correlation between FPGS activity and the accumulation of long-chain MTX-PGs. nih.gov For instance, in human breast cancer cells, the conversion of methotrexate to polyglutamates, including those with up to five additional glutamate residues, is a dose- and time-dependent process. nih.gov
FPGS exhibits specificity for its substrates, with unsubstituted reduced folates being the preferred substrates. genecards.org However, it also efficiently catalyzes the polyglutamation of antifolates like methotrexate. The enzyme can sequentially add up to six glutamate residues to form MTX-PGs ranging from MTX-PG2 to MTX-PG7. plos.orgtandfonline.com The formation of these longer-chain derivatives is crucial for the prolonged intracellular action of the drug. nih.gov
Regulatory Mechanisms Governing FPGS Expression and Function in Cellular Models
The expression and function of FPGS are subject to complex regulatory mechanisms that can vary between different cell types and lineages. nih.gov This regulation occurs at transcriptional, post-transcriptional, and translational levels, influencing the capacity of cells to accumulate methotrexate polyglutamates.
Transcriptional Regulation: The FPGS gene is controlled by at least two mechanisms: one that is tissue- and lineage-specific and another that is dependent on cell proliferation. nih.gov Studies have shown that the expression of the FPGS gene can be two- to three-fold higher in B-precursor acute lymphoblastic leukemia (ALL) cells compared to T-lineage ALL cells, which correlates with higher intracellular accumulation of MTX-PGs and greater sensitivity to the drug. nih.gov
Alternative Splicing: A significant regulatory mechanism is alternative splicing of the FPGS pre-mRNA. semanticscholar.org Multiple splice variants of FPGS have been identified in leukemia cells and peripheral blood mononuclear cells. semanticscholar.org One notable splice variant involves the partial retention of intron 8 (8PR), which results in a truncated and inactive FPGS protein. oup.com An increased ratio of this 8PR splice variant to the wild-type transcript has been associated with diminished FPGS activity and reduced therapeutic response to methotrexate. semanticscholar.orgoup.com This suggests that the balance between functional and non-functional FPGS transcripts is a critical determinant of methotrexate polyglutamylation. bmj.com
Post-translational Modifications and Cellular Factors: While less is known about post-translational modifications of FPGS, it is plausible that phosphorylation or other modifications could modulate its activity. Additionally, the availability of substrates, such as ATP and glutamate, can influence the rate of polyglutamylation. proteopedia.org
Methotrexate Polyglutamate Hydrolysis and Deconjugation
The intracellular levels of methotrexate polyglutamates are determined by the balance between their synthesis by FPGS and their hydrolysis back to shorter-chain forms or the parent drug. This deconjugation process is catalyzed by gamma-glutamyl hydrolase (GGH). aacrjournals.org
Gamma-Glutamyl Hydrolase (GGH) Function in Hexaglutamate Processing
Gamma-glutamyl hydrolase (GGH), a lysosomal peptidase, is responsible for the removal of glutamate residues from methotrexate polyglutamates. nih.govaacrjournals.org This enzyme catalyzes the hydrolysis of the gamma-glutamyl bonds, sequentially shortening the polyglutamate tail. nih.gov The action of GGH converts longer-chain, more potently retained polyglutamates like hexaglutamate into shorter-chain forms and ultimately back to methotrexate (MTX-PG1). tandfonline.com These shorter forms have a lower affinity for efflux transporters and are more readily removed from the cell. tandfonline.com
The activity of GGH is a critical factor in determining the steady-state accumulation of MTX-PGs. aacrjournals.org Increased GGH expression and activity would be expected to decrease intracellular MTX-PG levels, leading to increased efflux of methotrexate and potentially reduced cytotoxicity. aacrjournals.orgnih.gov
Intracellular Modulation of GGH Activity and its Research Implications
The activity of GGH can be modulated by various factors at the genetic and epigenetic levels, which has significant implications for methotrexate metabolism and response.
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the GGH gene have been associated with altered enzyme activity and methotrexate polyglutamate levels. For example, the GGH 452C>T polymorphism has been linked to higher accumulation of long-chain polyglutamates in leukemia cells. tandfonline.com Conversely, other studies have reported that certain GGH polymorphisms are associated with higher GGH expression and potentially reduced MTX-PG accumulation. researchgate.netatlasgeneticsoncology.org
Epigenetic Regulation: GGH activity is also regulated by epigenetic mechanisms, such as DNA methylation. nih.gov Methylation of CpG islands in the GGH promoter region has been shown to be associated with reduced GGH mRNA expression and catalytic activity. nih.govclinpgx.org This, in turn, leads to a significantly higher accumulation of long-chain methotrexate polyglutamates (MTX-PG4-7) in acute lymphoblastic leukemia cells. nih.gov Studies have also indicated a negative correlation between the methylation levels of specific CpG sites in the GGH promoter and methotrexate concentrations. nih.gov
Research Implications: The modulation of GGH activity holds significant research interest. Inhibiting GGH function has been shown to augment the accumulation of methotrexate polyglutamates and increase methotrexate sensitivity in various cancer cell lines. aacrjournals.org Understanding the interplay between genetic and epigenetic regulation of GGH can provide insights into interindividual differences in methotrexate efficacy and toxicity. This knowledge could potentially be used to develop strategies to enhance the therapeutic index of methotrexate by modulating GGH activity.
Cellular Accumulation and Retention of Methotrexate Hexaglutamates
The polyglutamylation of methotrexate is a key mechanism for its intracellular accumulation and prolonged retention. nih.gov The addition of multiple glutamate residues increases the molecule's size and negative charge, which hinders its efflux from the cell. mdpi.com
Longer-chain polyglutamates, such as hexaglutamates, are preferentially retained within cells compared to the parent drug and shorter-chain derivatives. researchgate.net This enhanced retention leads to a prolonged inhibition of target enzymes, such as dihydrofolate reductase (DHFR). nih.gov Studies have shown that while methotrexate and its shorter-chain polyglutamates (MTX-PG2, MTX-PG3) exit the cells relatively quickly, the longer-chain forms (MTX-PG4, MTX-PG5) are retained for extended periods. nih.govjci.org This prolonged intracellular presence is a critical factor in the sustained cytotoxic effect of the drug even after the extracellular drug has been cleared. nih.govnih.gov The balance between the activities of FPGS and GGH is therefore a crucial determinant of the net accumulation and retention of these active methotrexate metabolites. aacrjournals.org
| Parameter | Enzyme/Process | Key Function |
| Synthesis | Folylpolyglutamate Synthetase (FPGS) | Catalyzes the sequential addition of glutamate residues to form methotrexate polyglutamates, including hexaglutamate. plos.org |
| Hydrolysis | Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from methotrexate polyglutamates, converting them back to shorter-chain forms and the parent drug. nih.gov |
| Retention | Polyglutamylation | Increases the intracellular retention of methotrexate by increasing its size and negative charge, thereby reducing its efflux from the cell. mdpi.com |
Factors Influencing Hexaglutamate Retention in Cellular Systems
The intracellular accumulation and retention of methotrexate hexaglutamates are pivotal to the drug's sustained cytotoxic and anti-inflammatory effects. This retention is a dynamic process governed by the delicate balance between two key enzymes: folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH) . plos.orgplos.org
Folylpolyglutamate Synthetase (FPGS) is the enzyme responsible for the sequential addition of glutamate residues to methotrexate, converting it into its polyglutamated forms (MTX-PGs), including the hexaglutamate. plos.orgplos.orgmdpi.com This process, known as polyglutamylation, is crucial for several reasons. Firstly, it enhances the intracellular retention of the drug by increasing its molecular size and negative charge, which makes it a poor substrate for efflux transporters. mdpi.com Secondly, methotrexate polyglutamates are often more potent inhibitors of their target enzymes, such as dihydrofolate reductase (DHFR), than the parent drug. researchgate.net The activity of FPGS is a time- and concentration-dependent process. researchgate.net Research has shown that the abundance of FPGS is a decisive factor limiting the synthesis rate of MTX-PGs, and at high methotrexate concentrations, FPGS can become saturated. plos.orgplos.org Studies in childhood leukemia have demonstrated that lower FPGS activity is associated with reduced accumulation of long-chain methotrexate polyglutamates in T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML) compared to common/pre-B-ALL. nih.gov
Gamma-Glutamyl Hydrolase (GGH) , on the other hand, acts in opposition to FPGS. plos.orgplos.org This lysosomal enzyme catalyzes the removal of glutamate residues from methotrexate polyglutamates, converting them back to shorter-chain forms and ultimately to the parent methotrexate molecule. tandfonline.comnih.gov This de-glutamylation process facilitates the efflux of the drug from the cell. plos.orgplos.org Therefore, high GGH activity can lead to decreased intracellular retention of methotrexate polyglutamates. nih.gov For instance, in AML, a threefold higher GGH activity compared to ALL has been observed, which can contribute to lower accumulation of methotrexate polyglutamates. nih.gov While overexpression of GGH can alter the metabolism of methotrexate to long-chain polyglutamates, its direct role in conferring resistance can be complex, as it also influences the metabolism of endogenous folates. nih.govresearchgate.netresearchgate.net
The interplay between FPGS and GGH activities creates a dynamic equilibrium that ultimately determines the steady-state levels and the chain length of intracellular methotrexate polyglutamates. nih.gov A high FPGS-to-GGH activity ratio favors the accumulation and retention of long-chain polyglutamates like methotrexate hexaglutamate, leading to enhanced therapeutic effect. nih.gov Conversely, a low ratio results in poor retention and can be a mechanism of drug resistance. researchgate.netnih.gov
Furthermore, lysosomal sequestration can also play a role in the retention and metabolism of methotrexate polyglutamates. nih.gov Increased uptake of these compounds into lysosomes, where GGH is located, can influence their hydrolysis rate and thus the distribution of polyglutamate chain lengths. nih.gov
Table 2: Factors Influencing Intracellular Methotrexate Hexaglutamate Retention
| Factor | Influence on Retention | Mechanism | Research Findings |
|---|---|---|---|
| Folylpolyglutamate Synthetase (FPGS) Activity | Increases retention | Catalyzes the addition of glutamate residues, trapping the drug intracellularly. plos.orgplos.orgmdpi.com | The abundance of FPGS is a key determinant of the synthesis rate of methotrexate polyglutamates. plos.orgplos.org Low FPGS activity is linked to reduced accumulation of long-chain polyglutamates in certain types of leukemia. nih.gov |
| Gamma-Glutamyl Hydrolase (GGH) Activity | Decreases retention | Removes glutamate residues, facilitating drug efflux. plos.orgplos.orgnih.gov | High GGH activity can contribute to lower intracellular levels of methotrexate polyglutamates. nih.gov Overexpression of GGH alters methotrexate metabolism. nih.gov |
| FPGS/GGH Ratio | High ratio increases retention | A higher rate of polyglutamylation relative to de-glutamylation favors accumulation. nih.gov | The ratio of FPGS to GGH activity is correlated with the accumulation of long-chain methotrexate polyglutamates. nih.gov |
| Efflux Transporter Activity (e.g., ABC transporters) | Decreases retention | Actively pumps methotrexate out of the cell. tandfonline.com | Polyglutamation inhibits the function of these transporters, thus increasing retention. researchgate.nettandfonline.com |
| Lysosomal Sequestration | Can influence retention and metabolism | Uptake into lysosomes can affect the rate of hydrolysis by GGH. nih.gov | Increased lysosomal uptake of methotrexate polyglutamates has been observed in some methotrexate-resistant cell lines. nih.gov |
Cellular and Molecular Mechanisms of Action Attributed to Methotrexate Polyglutamates
Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate (B535133) Polyglutamates
The primary and most well-understood mechanism of action of methotrexate and its polyglutamated derivatives is the potent inhibition of dihydrofolate reductase (DHFR). tandfonline.comsynnovis.co.uk This enzyme is crucial for maintaining the intracellular pool of reduced folates, which are essential for the synthesis of nucleotides and certain amino acids. synnovis.co.ukpatsnap.com
Biochemical Characterization of Enzyme-Inhibitor Interactions
Methotrexate polyglutamates are exceptionally potent, tightly-binding inhibitors of human DHFR. nih.govnih.gov The addition of glutamate (B1630785) residues significantly enhances the binding affinity and prolongs the intracellular retention of the inhibitor. nih.gov Studies have shown that while the parent methotrexate (MTX-Glu1) binds rapidly and tightly to the DHFR-NADPH complex, the polyglutamated forms, including the pentaglutamate, exhibit even tighter binding. nih.gov
The interaction involves a multi-step process, including an initial rapid association followed by a conformational change in the enzyme-inhibitor complex, leading to an even more tightly bound state. nih.govresearchgate.net The dissociation of these polyglutamated derivatives from DHFR is considerably slower compared to the parent drug. For instance, the dissociation half-life (t 1/2) for MTX-Glu1 and MTX-Glu2 from DHFR in human breast cancer cells was found to be 12 and 30 minutes, respectively. In stark contrast, the half-lives for MTX-Glu3, -Glu4, and -Glu5 were significantly longer, at 102, 108, and 120 minutes, respectively. nih.gov This slow dissociation contributes to a sustained inhibition of the enzyme. nih.gov
Below is an interactive table summarizing the dissociation half-lives of Methotrexate Polyglutamates from DHFR.
| Compound | Dissociation Half-Life (t 1/2) in minutes |
| MTX-Glu1 | 12 |
| MTX-Glu2 | 30 |
| MTX-Glu3 | 102 |
| MTX-Glu4 | 108 |
| MTX-Glu5 | 120 |
Data sourced from studies on human breast cancer cells. nih.gov
Impact on Tetrahydrofolate Coenzyme Pools in Cellular Contexts
The potent inhibition of DHFR by methotrexate polyglutamates leads to a significant disruption of intracellular folate homeostasis. synnovis.co.uk DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate cycle. tandfonline.com By blocking this step, MTXPGs cause an accumulation of the substrate, DHF, and a depletion of the product, THF, and its derivatives. nih.govnih.gov
Modulation of Folate-Dependent Metabolic Pathways Beyond DHFR
While DHFR is the primary target, the therapeutic efficacy of methotrexate is also attributed to the ability of its polyglutamated forms to inhibit other crucial folate-dependent enzymes. tandfonline.comaacrjournals.org This multi-targeted inhibition amplifies the drug's anti-metabolic effects.
Thymidylate Synthase (TYMS) Inhibition by Polyglutamated Methotrexate
Thymidylate Synthase (TYMS) is a key enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govplos.org This reaction requires the cofactor 5,10-methylenetetrahydrofolate. nih.gov Methotrexate polyglutamates are potent inhibitors of TYMS, with a potency that increases significantly with the number of glutamate residues. researchgate.netnih.gov
Studies on purified TYMS from human breast cancer cells revealed that while the parent MTX-Glu1 was a relatively weak inhibitor, the polyglutamated derivatives (MTX-Glu2 to MTX-Glu5) were 75 to 300-fold more potent. nih.gov The inhibition by MTXPGs was found to be noncompetitive. nih.gov The accumulation of DHF polyglutamates, resulting from DHFR inhibition, also contributes to TYMS inhibition, as these molecules can directly inhibit the enzyme. nih.gov This dual mechanism—depletion of the necessary cofactor and direct enzymatic inhibition—leads to a profound suppression of DNA synthesis and repair. nih.govresearchgate.net
The following interactive table displays the inhibitory constants (Ki) of Methotrexate and its polyglutamated derivatives against Thymidylate Synthase.
| Inhibitor | Ki (µM) | Fold Increase in Potency vs. MTX-Glu1 |
| MTX-Glu1 | 13 | 1 |
| MTX-Glu2 | 0.17 | ~76 |
| MTX-Glu3 | Not specified | - |
| MTX-Glu4 | Not specified | - |
| MTX-Glu5 | 0.047 | ~277 |
Data from studies on purified TYMS from MCF-7 human breast cancer cells. nih.gov
Inhibition of De Novo Purine (B94841) Synthesis Enzymes (e.g., GART, ATIC)
The de novo synthesis of purines is another critical pathway that is heavily reliant on folate cofactors, specifically 10-formyltetrahydrofolate. aacrjournals.org Methotrexate polyglutamates directly inhibit key enzymes in this pathway, including glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC). tandfonline.comaacrjournals.org
The inhibition of ATIC by MTXPGs is particularly potent and is considered a significant component of methotrexate's mechanism of action. oup.comaacrjournals.org Studies have shown a dramatic increase in inhibitory potency with the addition of glutamate residues. For instance, against purified ATIC from MCF-7 cells, MTX tetra- and pentaglutamates were found to be approximately 2500-fold more potent inhibitors than the parent methotrexate. nih.gov This potent inhibition of ATIC leads to an accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which can have downstream signaling effects, including the release of adenosine (B11128), contributing to the anti-inflammatory properties of the drug. oup.com The inhibition of both GART and ATIC results in a depletion of ATP and GTP, thereby hindering RNA and DNA synthesis and cellular proliferation. aacrjournals.org
The interactive table below shows the inhibitory constants (Ki) for Methotrexate and its polyglutamates against ATIC.
| Inhibitor | Ki (µM) | Fold Increase in Potency vs. MTX |
| MTX | 143 | 1 |
| MTX-PG4 | 0.056 | ~2554 |
| MTX-PG5 | 0.056 | ~2554 |
Data from studies on purified AICAR transformylase from MCF-7 human breast cancer cells. nih.gov
Effects on One-Carbon Metabolism Flux
The collective inhibition of DHFR, TYMS, and enzymes of de novo purine synthesis by methotrexate polyglutamates results in a profound disruption of one-carbon metabolism. frontiersin.org This metabolic network is essential for the transfer of one-carbon units, which are vital for the synthesis of nucleotides (both purines and pyrimidines) and for the methylation of DNA, RNA, and proteins. frontiersin.orgresearchgate.net
Investigation of Non-Classical Cellular Effects of Methotrexate Polyglutamates
Beyond its classical mechanism as an inhibitor of dihydrofolate reductase, the cellular and molecular actions of methotrexate polyglutamates involve a complex interplay of non-classical effects. These alternative pathways are crucial for understanding the full spectrum of its biological activity. This section explores two of these non-classical mechanisms: the modulation of the adenosine pathway and the generation of reactive oxygen species, as investigated in cellular models.
Adenosine Pathway Modulation in In Vitro Models
The anti-inflammatory effects of methotrexate are significantly attributed to its ability to modulate the adenosine signaling pathway. nih.govresearchgate.net Methotrexate is actively transported into cells and converted to methotrexate polyglutamates (MTXPGs). nih.govresearchgate.net These polyglutamated metabolites are potent inhibitors of several key enzymes involved in purine biosynthesis. tandfonline.comashpublications.org
A primary target of MTXPGs is the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. nih.govnih.govoup.com The inhibition of this enzyme leads to the intracellular accumulation of AICAR. researchgate.netnih.gov This buildup of AICAR, in turn, inhibits other enzymes such as adenosine deaminase and AMP deaminase. researchgate.netnih.gov The inhibition of adenosine deaminase prevents the degradation of adenosine to inosine, while the inhibition of AMP deaminase blocks the conversion of AMP to IMP. nih.gov Consequently, AMP is more readily converted extracellularly to adenosine by ecto-5'-nucleotidase. nih.gov This leads to an enhanced release of adenosine into the extracellular space, where it can exert its anti-inflammatory effects by acting on specific cell surface receptors. nih.govresearchgate.net
The following table summarizes the key molecular interactions and their consequences in the adenosine pathway modulation by methotrexate polyglutamates.
| Target Enzyme | Effect of MTXPG Inhibition | Consequence | Ultimate Outcome |
| AICAR Transformylase | Potent Inhibition | Intracellular accumulation of AICAR | Increased extracellular adenosine |
| Adenosine Deaminase | Inhibition by AICAR | Decreased degradation of adenosine | Increased extracellular adenosine |
| AMP Deaminase | Inhibition by AICAR | Decreased conversion of AMP to IMP | Increased availability of AMP for conversion to adenosine |
Insights into Reactive Oxygen Species Generation in Cellular Research
Research has revealed that the biological effects of methotrexate are also linked to the generation of reactive oxygen species (ROS). nih.govnih.gov Studies have demonstrated that the anti-inflammatory actions of methotrexate are critically dependent upon ROS production. nih.govnih.gov
In vitro experiments using U937 monocyte cell lines have shown that methotrexate induces a time- and dose-dependent increase in cytosolic peroxide. nih.govnih.gov This effect was observed over a period of 6 to 16 hours. nih.gov The generation of ROS by methotrexate has been shown to be important for inducing cytostasis in monocytes and cytotoxicity in T-cells. nih.govnih.gov Furthermore, methotrexate treatment has been found to reduce the adhesion of monocytes to endothelial cells, a mechanism that also requires the production of ROS. nih.govnih.gov Other studies have also confirmed that methotrexate induces ROS generation, which can lead to a loss of mitochondrial membrane potential in certain cell types. plos.org
The table below details the findings from a study on U937 monocytes, illustrating the dose-dependent effect of methotrexate on the generation of cytosolic peroxide.
| Methotrexate Concentration | Incubation Time (hours) | Effect on Cytosolic Peroxide | Cellular Outcome |
| 100 nM - 10 µM | 6 - 16 | Time and dose-dependent increase | Monocyte growth arrest (cytostasis) |
| 100 nM - 10 µM | 16 | N/A | Reduced monocyte adhesion to activated endothelial cells |
While many studies point to an increase in ROS, the relationship can be complex. For instance, one study on circulating neutrophils from patients with rheumatoid arthritis found that methotrexate treatment was associated with a reduction in ROS production compared to untreated patients. clinexprheumatol.org This suggests that the effects of methotrexate on ROS can be cell-type specific and may differ between in vitro models and the in vivo clinical setting.
Advanced Analytical Methodologies for Methotrexate D3 Hexaglutamate Quantification
Sample Preparation Techniques for Complex Biological Matrices in Research
Effective sample preparation is a prerequisite for accurate quantification, aiming to isolate the analytes of interest from interfering components in complex biological matrices like erythrocytes (red blood cells), where MTXPGs accumulate. nih.govresearchgate.net The choice of technique depends on the analytical method, the required sensitivity, and the nature of the sample.
The analysis of intracellular MTXPGs, including the hexaglutamate form, necessitates lysis of the cells and extraction of the analytes. Common protocols involve a combination of protein precipitation and extraction techniques.
Protein Precipitation: A widely used initial step is protein precipitation to remove large proteins that can interfere with chromatographic analysis. This is often achieved by adding agents like perchloric acid or trichloroacetic acid to the cell lysate. researchgate.netnih.gov The mixture is vortexed and centrifuged, after which the supernatant containing the analytes is collected for further processing. nih.gov
Solid-Phase Extraction (SPE): Following protein precipitation, SPE is frequently employed for sample clean-up and concentration. researchgate.netresearchgate.net This technique uses a solid sorbent to selectively retain the analytes while matrix components are washed away. The retained MTXPGs are then eluted with a suitable solvent. researchgate.net For instance, an OASIS MAX solid-phase extraction column can be used to extract MTX and its polyglutamates from cell samples. plos.org This step significantly improves the cleanliness of the sample injected into the analytical system, enhancing sensitivity and column longevity. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another technique based on the differential partitioning of analytes between two immiscible liquid phases. nih.gov However, it can be labor-intensive and require large volumes of high-purity organic solvents. nih.gov
When using deuterium-labeled internal standards like Methotrexate-d3 (B1148294) polyglutamates, ensuring the stability and integrity of the isotopic label is paramount for accurate quantification. medchemexpress.com
Hydrogen-Deuterium (H/D) Exchange: A primary concern with deuterium (B1214612) labels is the potential for exchange with protons from the surrounding solvent or matrix. sigmaaldrich.com This exchange can occur during sample preparation, storage, or within the mass spectrometer's ion source, leading to a loss of the deuterium label. sigmaaldrich.com Such a loss compromises accuracy, as the internal standard may be partially converted to its unlabeled form, artificially inflating the analyte's measured concentration. sigmaaldrich.com The stability of the label is highly dependent on its position within the molecule and the pH of the environment. sigmaaldrich.com
Purity Assessment: The isotopic purity of the labeled standard must be high to ensure reliability. nih.gov Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the isotopic enrichment and structural integrity of deuterated compounds before their use in quantitative assays. rsc.org These methods can verify the number and position of deuterium atoms and ensure that no significant H/D exchange has occurred in the reference material. rsc.org
Stability Studies: Validation of an analytical method should include stability assessments of the analyte and the deuterated internal standard under various conditions, including freeze-thaw cycles and storage at different temperatures, to ensure that the isotopic label remains intact throughout the analytical process. nih.gov For example, studies have shown that MTXPG samples are stable for at least one month when stored at -80 °C. researchgate.netnih.gov
Chromatographic Separation Approaches
Chromatography is the core technology for separating methotrexate (B535133) polyglutamates of different chain lengths from each other and from endogenous matrix components prior to detection.
HPLC has long been a robust and reliable technique for MTXPG analysis. nih.gov Reversed-phase chromatography using C18 columns is the most common separation mode. nih.govresearchgate.net
Fluorescence Detection: Due to the low native fluorescence of methotrexate, a post-column derivatization step is often required when using fluorescence detectors. nih.govijpsjournal.com This typically involves post-column photo-oxidation with ultraviolet irradiation, which converts MTXPGs into highly fluorescent products, thereby enhancing sensitivity. nih.govavisetest.com
UV-Visible Detection: HPLC coupled with UV-visible detection is also widely used. nih.govijpsjournal.com Detection is typically performed at wavelengths between 302 and 372 nm. nih.govijpsjournal.com While generally less sensitive than fluorescence or mass spectrometry, it is a cost-effective method for certain applications. ijpsjournal.com
A key advantage of HPLC is its ability to separate individual MTXPG species, from the parent drug (MTXPG1) up to the heptaglutamate form (MTXPG7). nih.gov
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC. This results in significantly improved chromatographic performance. researchgate.netnih.gov
Enhanced Resolution and Speed: UHPLC provides higher resolution, allowing for better separation of closely eluting compounds and a more accurate profiling of polyglutamate chain lengths. researchgate.netnih.gov Furthermore, analysis times are substantially reduced; for example, methods have been developed with run times as short as six minutes. researchgate.netnih.gov
Coupling with Mass Spectrometry (MS): UHPLC is most powerfully applied when coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This combination offers exceptional sensitivity and specificity, allowing for the direct detection of analytes without the need for derivatization. researchgate.netnih.gov An electrospray ionization (ESI) source operating in positive ionization mode is commonly used for the analysis of MTXPGs. researchgate.netnih.gov The use of stable-isotope-labeled internal standards is essential in LC-MS/MS to correct for matrix effects and variations in instrument response. researchgate.netnih.gov
The following table summarizes key performance characteristics of a validated UHPLC-MS/MS method for MTXPG quantification. researchgate.netnih.gov
| Parameter | Performance Characteristic |
|---|---|
| Linearity Range | 1–1,000 nM (R² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 1 nM for each MTXPG |
| Intra-day Precision (CV) | 1–4% |
| Inter-day Precision (CV) | 6–15% |
| Recovery | 98–100% |
| Sample Stability | Stable for at least 1 month at -80 °C |
The primary goal of chromatographic separation in this context is to resolve individual methotrexate polyglutamates based on the number of glutamate (B1630785) residues. Both HPLC and UHPLC methods are specifically developed to achieve this separation.
Gradient Elution: Reversed-phase methods typically employ a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net By gradually increasing the proportion of the organic solvent, MTXPGs are eluted in order of their polarity, which generally corresponds to their chain length. avisetest.com
Column Chemistry: The choice of stationary phase is critical. C18 columns are standard, providing the necessary hydrophobic interaction to retain and separate the polyglutamate species. nih.govnih.govresearchgate.net For example, a Waters Acquity UPLC BEH C18 column is effective for separating MTXPGs in a UHPLC-MS/MS setup. researchgate.netnih.gov
The ability to resolve and individually quantify each polyglutamate (e.g., MTXPG1 through MTXPG7) is essential, as studies have shown that the distribution of long-chain versus short-chain polyglutamates can have significant clinical implications. nih.gov The following table details typical chromatographic conditions used for this purpose.
| Component | Description | Reference |
|---|---|---|
| System | HPLC or UHPLC | nih.govnih.gov |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium bicarbonate) | researchgate.net |
| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) | nih.govresearchgate.net |
| Elution | Gradient | researchgate.netavisetest.com |
| Detection | MS/MS, Fluorescence (with post-column oxidation), or UV | nih.govnih.govresearchgate.net |
Mass Spectrometry for Detection and Absolute Quantification
Mass spectrometry (MS) has become the gold standard for the quantification of methotrexate and its polyglutamates due to its high sensitivity and specificity. nih.gov This technology allows for the precise measurement of these compounds in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. news-medical.net In the context of methotrexate polyglutamates, LC-MS is widely used for their determination in various biological samples. sci-hub.se The technique offers excellent sensitivity and specificity, which is essential for distinguishing between different polyglutamate forms and quantifying them accurately. sci-hub.se
LC-MS methods have been successfully developed for the analysis of methotrexate and its polyglutamates in red blood cells, which is a key matrix for monitoring intracellular drug levels. semanticscholar.org These methods often involve simple sample preparation followed by a rapid analysis, making them suitable for clinical laboratory settings. researchgate.net The use of LC-MS has significantly improved the efficiency of drug discovery and therapeutic drug monitoring due to its ability to provide precise and reproducible assays, especially when combined with stable isotope dilution techniques. news-medical.net
Triple Quadrupole and High-Resolution Mass Spectrometry for Deuterated Forms
Triple quadrupole mass spectrometers are frequently employed for the quantification of methotrexate and its deuterated forms. researchgate.netnih.gov These instruments operate in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. scienceopen.com For deuterated compounds like Methotrexate-d3 Hexaglutamate, specific mass transitions are selected to differentiate them from their non-deuterated counterparts. For instance, mass transitions for methotrexate (m/z 455.2→308.2) and its deuterated internal standard, methotrexate-d3 (m/z 458.2→311.2), have been utilized in validated assays. nih.gov
High-resolution mass spectrometry (HRMS) offers another powerful tool for the analysis of these compounds, providing highly accurate mass measurements that can further enhance specificity and reduce interferences. Both triple quadrupole and high-resolution mass spectrometry are integral to developing robust and reliable quantitative methods for deuterated methotrexate polyglutamates.
Utility of this compound as an Internal Standard in LC-MS/MS Assays
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS assays to compensate for variations in sample preparation and matrix effects. scienceopen.com Methotrexate-d3, a deuterated form of the parent drug, is commonly used as an internal standard for the quantification of methotrexate and its shorter-chain polyglutamates. nih.govresearchgate.net The principle extends to longer-chain polyglutamates, where a deuterated analog like this compound would be an ideal internal standard for the quantification of endogenous methotrexate hexaglutamate.
By mimicking the chemical and physical properties of the analyte, a deuterated internal standard co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.net This allows for the correction of any signal suppression or enhancement caused by the sample matrix, leading to more accurate and precise results. researchgate.netresearchgate.net The use of stable-isotope-labeled internal standards is a key component of robust LC-ESI-MS/MS methods developed for the separate quantitation of methotrexate polyglutamates in biological matrices like red blood cells. researchgate.net
Method Development and Validation Parameters for Research Use
The development and validation of analytical methods for the quantification of methotrexate polyglutamates are guided by stringent criteria to ensure the reliability of the data for research purposes. researchgate.neteur.nlresearchgate.netdovepress.com
Linearity, Accuracy, Precision, and Recovery Assessments
Key validation parameters include linearity, accuracy, precision, and recovery. Linearity is established by analyzing calibration standards over a defined concentration range, with methods for methotrexate polyglutamates typically demonstrating a high correlation coefficient (R² > 0.99). researchgate.net
Accuracy and precision are assessed at multiple concentration levels. For instance, one LC-ESI-MS/MS method for methotrexate polyglutamates reported intraday precision with a coefficient of variation ranging from 1-4% and interday precision from 6-15%. researchgate.net Another study showed accuracy ranging from 93.41% to 109.37%. researchgate.net Recovery experiments are performed to evaluate the efficiency of the extraction process, with values typically expected to be consistent and high, often in the range of 98-100%. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Reported Values for MTX Polyglutamate Assays |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 researchgate.net |
| Intraday Precision (CV%) | < 15% | 1-4% researchgate.net |
| Interday Precision (CV%) | < 15% | 6-15% researchgate.net |
| Accuracy (%) | 85-115% (±20% at LLOQ) | 93.41% to 109.37% researchgate.net |
| Recovery (%) | Consistent and reproducible | 98-100% researchgate.net |
Applications of Methotrexate D3 Hexaglutamate in Pre Clinical and Mechanistic Studies
Isotopic Tracer Studies in Folate Metabolism Research
The use of deuterated methotrexate (B535133) polyglutamates, such as Methotrexate-d3 (B1148294) Hexaglutamate, is instrumental in studies of folate metabolism. These stable isotope-labeled compounds are essential for overcoming the analytical challenges associated with measuring endogenous and therapeutic folate pools.
Methotrexate-d3 Hexaglutamate is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify the intracellular concentrations of methotrexate and its various polyglutamated metabolites. The therapeutic effects of methotrexate are largely attributed to its intracellular conversion to methotrexate polyglutamates (MTXPGs), which are retained within cells and are potent inhibitors of key enzymes in the folate pathway. The process of polyglutamylation is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), while the reverse reaction is mediated by γ-glutamyl hydrolase (GGH). researchgate.net
Table 1: Application of this compound in Analytical Methods
| Analytical Technique | Purpose | Key Finding |
| LC-MS/MS | Internal standard for quantification of methotrexate polyglutamates | Enables accurate measurement of intracellular MTXPGs, crucial for metabolic studies. |
| Stable Isotope Dilution Assay | Precise quantification in biological matrices | Overcomes matrix effects and variability in sample processing for reliable data. |
While direct studies detailing the use of this compound for quantifying metabolic fluxes in engineered pathways are not extensively reported, its role in providing accurate concentration data is a prerequisite for such analyses. Metabolic flux analysis aims to determine the rates of metabolic reactions within a biological system. By using stable isotope tracers, researchers can follow the flow of atoms through a metabolic network.
In the context of engineered cellular pathways designed to study folate metabolism, this compound would be an invaluable tool. By introducing a known amount of this labeled compound, researchers can precisely measure the impact of genetic or pharmacological perturbations on the polyglutamylation of methotrexate. This quantitative data is the foundation for calculating the flux through the polyglutamylation pathway, providing insights into the efficiency of engineered enzymes or the effects of inhibitors on the system.
Investigation of Antifolate Resistance Mechanisms in Research Models
A significant challenge in antifolate therapy is the development of drug resistance. This compound is a valuable tool in preclinical models designed to investigate the mechanisms underlying this resistance.
One of the primary mechanisms of methotrexate resistance is altered polyglutamylation, which can result from either decreased activity of FPGS or increased activity of GGH. researchgate.net In resistant cell lines, the reduced ability to form and retain MTXPGs leads to lower intracellular drug concentrations and diminished therapeutic efficacy.
To investigate these alterations, researchers can use this compound as an internal standard to compare the levels of MTXPGs in sensitive versus resistant cell lines. A lower accumulation of longer-chain MTXPGs in a resistant cell line would suggest a defect in the polyglutamylation process. This can be further correlated with the expression levels of FPGS and GGH, determined by methods such as quantitative PCR or western blotting, to confirm the molecular basis of resistance. researchgate.net
Table 2: Role of Polyglutamation Enzymes in Methotrexate Resistance
| Enzyme | Function | Impact of Altered Expression on MTX Resistance |
| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate (B1630785) residues to methotrexate | Decreased expression leads to reduced MTX polyglutamation and increased resistance. |
| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from MTXPGs | Increased expression leads to enhanced hydrolysis of MTXPGs and increased resistance. |
Another key mechanism of antifolate resistance involves changes in the expression or function of drug transporters that mediate the influx and efflux of methotrexate. The ATP-binding cassette (ABC) transporters, such as ABCG2, are known to efflux methotrexate from cells, thereby reducing its intracellular concentration.
In experimental systems, such as cells overexpressing specific transporters, this compound can be used to accurately measure the rate of drug efflux. By incubating cells with unlabeled methotrexate and then measuring the amount of drug and its polyglutamates that are transported out of the cells over time, researchers can determine the impact of specific transporters on drug accumulation. The use of a deuterated internal standard ensures the accuracy of these measurements, allowing for a precise characterization of transporter dynamics and their role in drug resistance.
Development and Validation of In Vitro Cellular Models for Antifolate Research
The development of reliable in vitro cellular models that accurately recapitulate the in vivo metabolism and response to antifolates is crucial for preclinical drug development. The validation of these models depends on the ability to make precise and accurate measurements of intracellular drug concentrations.
The use of this compound as an internal standard is fundamental to the validation of these models. By ensuring the accuracy of MTXPG quantification, researchers can confidently compare the metabolic profiles of different cell lines or the effects of various experimental conditions. This allows for the selection of the most appropriate in vitro models for studying specific aspects of antifolate pharmacology, such as polyglutamylation, enzyme inhibition, and mechanisms of resistance. The robust analytical methods enabled by stable isotope-labeled standards are essential for generating the high-quality data needed to validate these cellular models for their intended research applications.
Use of Cell Lines to Study Polyglutamate Formation and Intracellular Action
Conventional two-dimensional (2D) cell cultures have been instrumental in elucidating the fundamental processes of methotrexate uptake, its conversion to polyglutamated forms, and its interaction with target enzymes. Various cancer cell lines have been employed to demonstrate that methotrexate is actively transported into cells and subsequently metabolized by the enzyme folylpolyglutamate synthetase (FPGS) into a series of methotrexate polyglutamates (MTX-PGs).
These polyglutamated forms, including the hexaglutamate, are more potent inhibitors of dihydrofolate reductase (DHFR) and other folate-dependent enzymes than methotrexate monoglutamate. Furthermore, due to their increased size and negative charge, they are retained within the cell for longer periods, prolonging the drug's inhibitory effects.
In these studies, this compound is indispensable as an internal standard in analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known quantity of the deuterated standard to cell lysates, researchers can correct for variations in sample preparation and instrument response. This allows for the highly accurate quantification of the intracellular concentrations of each methotrexate polyglutamate species, from the diglutamate up to longer-chain forms. While its primary application is as an internal standard, the stable isotope label also provides the potential for this compound to be used as a tracer to study the kinetics of polyglutamate interconversion and efflux from cells, although its use as an analytical standard is more widely documented.
A summary of cell lines used in methotrexate polyglutamate research is presented below:
| Cell Line | Cancer Type | Key Findings Related to Methotrexate Polyglutamation |
| MCF-7 | Breast Cancer | Demonstrates rapid and quantitative conversion of methotrexate to polyglutamates, which become the predominant form bound to DHFR over time. |
| ZR-75-B | Breast Cancer | Shows progressive formation of MTX-PGs (up to pentaglutamate), which have prolonged intracellular retention and dissociate more slowly from DHFR than the parent drug. |
| A549 | Lung Cancer | Used to study the nonlinear relationship between extracellular methotrexate concentration and intracellular MTX-PG levels, highlighting the role of FPGS saturation. |
| BEL-7402 | Liver Cancer | Investigated alongside other cell lines to model the cellular pharmacokinetics of methotrexate and the influence of FPGS and γ-glutamyl hydrolase (GGH) abundance. |
| MHCC97H | Liver Cancer | Employed in studies confirming that FPGS abundance is a key determinant of the synthesis rate of MTX-PGs. |
| MOLT-3 | Leukemia | Utilized to analyze the metabolism of antifolates and mechanisms of resistance, showing that polyglutamation capacity can predict sensitivity. |
Advanced Cell Culture Systems in Mechanistic Antifolate Investigations
While 2D cell cultures have provided foundational knowledge, there is a growing recognition of their limitations in replicating the complex microenvironment of tumors. Advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly being adopted for more physiologically relevant mechanistic studies of antifolates.
Spheroids , which are self-assembled aggregates of cancer cells, mimic the cellular organization, nutrient gradients, and cell-cell interactions found in small avascular tumors. Studies using spheroid models have shown that cells in a 3D environment can exhibit different sensitivities to anticancer agents compared to their 2D counterparts.
Organoids , derived from patient tissues or stem cells, represent an even more sophisticated model. eur.nl These 3D structures self-organize to recapitulate the architecture and function of the organ of origin. Patient-derived tumor organoids are being used to investigate personalized responses to chemotherapeutics, including methotrexate. nih.gov For instance, oral mucosa organoids have been developed as an in vitro model to study methotrexate-induced toxicity, a common side effect of treatment. eur.nl These models allow for the investigation of drug effects on healthy tissues and can be used to test strategies to mitigate toxicity. eur.nl
In the context of antifolate research, these advanced models provide a superior platform to study:
Drug Penetration: Assessing the ability of methotrexate to penetrate multiple cell layers and reach its target within a tumor-like structure.
Microenvironment Effects: Investigating how the tumor microenvironment influences methotrexate uptake, polyglutamation, and efficacy.
Resistance Mechanisms: Modeling the development of drug resistance in a more clinically relevant setting.
The precise quantification of methotrexate polyglutamates within these complex 3D structures remains critical. The use of this compound as an internal standard in LC-MS/MS analyses is essential for obtaining reliable data on drug metabolism and retention in these advanced preclinical models.
| Model System | Description | Advantages in Antifolate Research |
| 2D Monolayer Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, fundamental mechanistic studies of uptake and enzyme kinetics. |
| 3D Spheroids | Self-assembled spherical aggregates of cancer cells. | Models tumor architecture, cell-cell interactions, and nutrient/drug gradients. Better prediction of in vivo drug sensitivity. |
| Organoids | 3D cultures derived from stem cells or patient tissues that self-organize and mimic organ structure and function. | High physiological relevance, models tissue-specific drug response and toxicity, enables personalized medicine research. eur.nlnih.gov |
| Microfluidic Devices | "Organ-on-a-chip" systems that allow for precise control of the cellular microenvironment and fluid flow. | Dynamic studies of drug metabolism and toxicity, investigation of inter-organ interactions. |
Future Directions in this compound Research
The role of this compound as an analytical tool is set to expand with the advent of more sophisticated research methodologies. Future research will leverage this and other labeled standards to delve deeper into the complexities of antifolate action, moving towards more personalized and effective cancer therapies.
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
The future of antifolate research lies in a systems biology approach, integrating genomics, proteomics, and metabolomics (multi-omics) to create a comprehensive picture of drug action and resistance. In this context, the accurate measurement of methotrexate polyglutamates, facilitated by standards like this compound, is a critical component of the metabolomic analysis.
Metabolomics: By precisely quantifying the intracellular levels of MTX-PGs, researchers can correlate these levels with broader metabolic shifts within the cell. This can reveal how the inhibition of folate pathways by MTX-PGs affects other interconnected metabolic networks, such as purine (B94841) and pyrimidine synthesis.
Proteomics: Quantitative proteomics can be used to identify changes in the expression of key proteins involved in the methotrexate pathway, including the reduced folate carrier (RFC1), FPGS, GGH, and DHFR. Correlating protein expression levels with direct measurements of MTX-PG concentrations can provide a clearer understanding of the determinants of drug accumulation and activity.
Genomics: Genomic analysis of cancer cells can identify mutations or variations in genes encoding the proteins of the folate pathway. By integrating this genetic information with metabolomic data on MTX-PG levels, researchers can establish genotype-phenotype relationships that predict patient response to methotrexate therapy.
This integrated multi-omics approach will enable the identification of novel biomarkers of methotrexate sensitivity and resistance, paving the way for personalized treatment strategies where drug selection can be tailored to the specific molecular profile of a patient's tumor.
Advanced Imaging Techniques for Spatiotemporal Dynamics of Polyglutamates
While LC-MS/MS provides quantitative data on MTX-PG concentrations in bulk cell populations or tissue homogenates, it does not offer spatial information about the subcellular distribution of these metabolites. Advanced imaging techniques are emerging that have the potential to visualize the localization of drugs and their metabolites within single cells and tissues.
Imaging Mass Spectrometry (IMS): Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry could potentially map the distribution of methotrexate and its polyglutamates within a tumor section. This would provide invaluable insights into drug penetration and whether MTX-PGs accumulate preferentially in certain cell populations or subcellular compartments.
Raman Microscopy: This non-invasive imaging technique can identify molecules based on their unique vibrational signatures. The development of methods to detect methotrexate and its polyglutamates using Raman microscopy could enable live-cell imaging of drug uptake and metabolism without the need for fluorescent labels.
Fluorescent Methotrexate Analogs: The development of fluorescently tagged methotrexate analogs that are still substrates for FPGS could allow for the direct visualization of the polyglutamation process in living cells using fluorescence microscopy. This would provide dynamic information on where and when polyglutamation occurs in response to drug exposure.
While the direct imaging of this compound is not the primary goal, the quantitative data it provides is essential for validating and calibrating the signals obtained from these advanced imaging modalities. By correlating imaging data with precise quantitative measurements, researchers can build a more complete and accurate spatiotemporal model of methotrexate's intracellular journey.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
